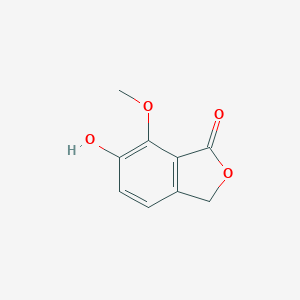
6-Hydroxy-7-methoxyphthalide
Descripción general
Descripción
6-Hydroxy-7-methoxyphthalide is a chemical compound with the molecular formula C9H8O4 . It is also known as 1(3H)-Isobenzofuranone, 6-hydroxy-7-methoxy .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as homoisoflavonoids, involves chemoselective 1,4-reduction of 4-chromenone and selective deprotection of 3-benzylidene-4-chromanone .Molecular Structure Analysis
The molecular structure of this compound consists of a phthalide backbone, which is a monomeric structural group found in several plant families and some genera of fungi and liverworts .Chemical Reactions Analysis
Phthalides, the group to which this compound belongs, undergo various chemical transformations including oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of ligustilide, a type of phthalide, have afforded linear dimers .Aplicaciones Científicas De Investigación
Inhibition of Superoxide Generation and Elastase Release
Phthalides, including compounds structurally related to 6-Hydroxy-7-methoxyphthalide, have been found to inhibit superoxide generation and elastase release in human neutrophils. This indicates potential anti-inflammatory properties and could be significant in the study of immune response modulation (Chou et al., 2008).
Synthesis of Aglycones
Research on the synthesis of aglycones, the non-sugar component of glycosides, includes the transformation of compounds like 7-methoxy-3-benzylphthalides into other chemical structures. This process highlights the versatility of phthalides in synthetic organic chemistry (Mali & Babu, 2013).
Regioselective Synthesis in Organic Chemistry
The regioselective synthesis of natural phthalide derivatives, including those related to this compound, has been explored. This research is significant in the field of organic chemistry, particularly in synthesizing naturally occurring compounds (Uemura et al., 1980).
Metabolic Studies
This compound has been identified as a metabolite in the metabolic fate study of certain drugs. Such findings are crucial in pharmacokinetics, helping to understand how substances are metabolized in the body (Tsunoda & Yoshimura, 1981).
Antifungal Properties
Compounds structurally similar to this compound have been isolated from natural sources and studied for their antifungal properties. This research is significant in the search for new antifungal agents (Gainsford, 1995).
Synthesis of Analogues
Studies on the synthesis of analogues of methoxyphthalide derivatives showcase the chemical flexibility and potential applications of phthalides in medicinal chemistry and material science (Carpenter et al., 1979).
Mecanismo De Acción
While the specific mechanism of action for 6-Hydroxy-7-methoxyphthalide is not well-documented, it has been found that similar compounds like 5-hydroxy-7-methoxyphthalide have inhibitory activities on the production of LPS-stimulated cytokines (IL-12p40, IL-6, and TNF-α) in bone marrow-derived dendritic cells .
Safety and Hazards
Direcciones Futuras
Research into phthalides, including 6-Hydroxy-7-methoxyphthalide, is ongoing due to their diverse range of bioactivities and their presence in several plant families and some genera of fungi and liverworts . Future research may focus on further understanding their biosynthesis, chemical reactivity, and potential therapeutic applications .
Propiedades
IUPAC Name |
6-hydroxy-7-methoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-12-8-6(10)3-2-5-4-13-9(11)7(5)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRKUCOJGROPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)OC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228857 | |
| Record name | 6-Hydroxy-7-methoxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78213-30-6 | |
| Record name | 6-Hydroxy-7-methoxyphthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-7-methoxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-hydroxy-7-methoxyphthalide (MA-2) in noscapine metabolism?
A1: this compound (MA-2) is a novel metabolite identified in the urine of rats, rabbits, and humans after noscapine administration []. This finding indicates that O-demethylation and subsequent conversion to phthalide derivatives represent metabolic pathways for noscapine in these species []. Interestingly, the study found significant interspecies differences in the amount of MA-2 excreted. For instance, one human subject excreted 52.5% of the noscapine dose as MA-2 in their urine within the first 24 hours, while other subjects excreted significantly lower amounts []. This highlights the potential for individual variability in noscapine metabolism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
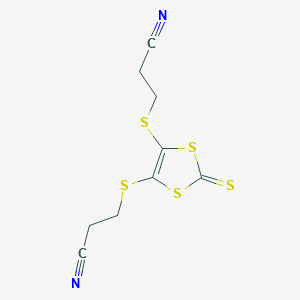
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
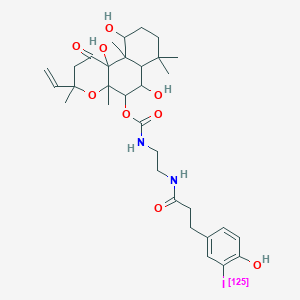
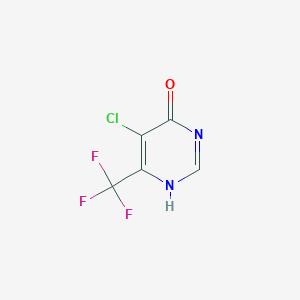
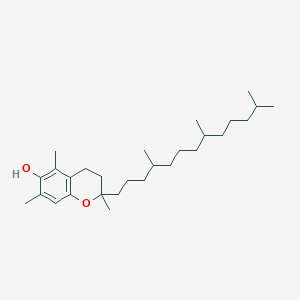

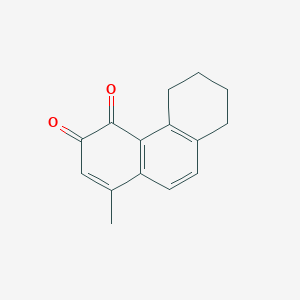

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)


![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)